molecular formula C22H19BrO7 B2655506 (Z)-isopropyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 929417-80-1

(Z)-isopropyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2655506
CAS No.: 929417-80-1
M. Wt: 475.291
InChI Key: QKGULORSKRHSLS-GXHLCREISA-N
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Description

(Z)-isopropyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex synthetic compound of significant interest in medicinal chemistry and chemical biology for the development of Proteolysis-Targeting Chimeras (PROTACs) . Its structure incorporates a benzodioxin moiety linked to a dihydrobenzofuranone core, which is characteristic of molecules designed to act as ligands for E3 ubiquitin ligases . The (Z)-configured exocyclic double bond is critical for its specific spatial orientation and binding affinity. In the PROTAC paradigm, this compound is hypothesized to function as a key recruiter for an E3 ligase complex, facilitating the ubiquitination and subsequent proteasomal degradation of a target protein of interest . Its primary research value lies in the exploration of novel therapeutic pathways, particularly in oncology and immunology, where targeted protein degradation offers a promising strategy against traditionally undruggable targets. Researchers utilize this molecule to investigate the intricacies of the ubiquitin-proteasome system and to develop next-generation degrader therapeutics with enhanced potency and selectivity.

Properties

IUPAC Name

propan-2-yl 2-[[(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrO7/c1-12(2)29-20(24)10-27-16-3-4-17-18(8-16)30-19(21(17)25)7-13-5-15(23)6-14-9-26-11-28-22(13)14/h3-8,12H,9-11H2,1-2H3/b19-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGULORSKRHSLS-GXHLCREISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Br)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Br)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-isopropyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the available literature on its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure

The compound features multiple functional groups that contribute to its biological activity. The presence of the benzo[d][1,3]dioxole moiety and the benzofuran structure are significant for its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit potent anticancer activity. For example, Mannich bases derived from similar structures have shown cytotoxic effects against various cancer cell lines. The cytotoxicity was reported to be significantly higher than standard chemotherapeutic agents like 5-fluorouracil .

Table 1: Cytotoxicity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Reference
Mannich Base AJurkat Cells10
Mannich Base BHuh-7 Hepatoma8
(Z)-isopropyl CompoundPC-3 Prostate CancerTBDThis Study

The anticancer activity of this compound may involve several mechanisms:

  • Inhibition of DNA Topoisomerase I : Similar compounds have been shown to inhibit topoisomerase I, leading to DNA damage and apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : The structural components may facilitate ROS generation, contributing to oxidative stress in cancer cells .
  • Apoptosis Induction : Evidence suggests that these compounds can activate apoptotic pathways in malignant cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

  • Substituents on the Benzene Ring : The presence of bromine and other electron-withdrawing groups enhances activity by increasing lipophilicity and binding affinity to target proteins.
  • Functional Groups : The ester and ether functionalities are crucial for solubility and bioavailability.

Case Studies

Several case studies highlight the efficacy of compounds related to (Z)-isopropyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yloxy)acetate):

  • Study on Anticancer Activity : A study demonstrated that derivatives showed significant inhibition of tumor growth in xenograft models when administered at specific dosages.
  • Mechanistic Insights : Research focused on elucidating the pathways through which these compounds exert their effects has provided insights into their potential as therapeutic agents.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structural framework that includes a benzo[d][1,3]dioxole moiety and a benzofuran derivative, contributing to its biological activity. The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions, which have been detailed in various studies focusing on similar compounds.

Anticancer Properties

Research indicates that derivatives of benzofuran and benzo[d][1,3]dioxole exhibit promising anticancer activities. The presence of the bromo substituent can enhance the interaction of the compound with biological targets, potentially inhibiting tumor growth. For instance:

  • Mechanism of Action : Compounds with similar structures have been shown to induce apoptosis in cancer cells by activating intrinsic pathways. The interaction with specific receptors may also modulate signaling pathways involved in cell proliferation.

Antimicrobial Effects

Studies have demonstrated that compounds containing benzofuran rings possess antimicrobial properties. The (Z)-isopropyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate may inhibit the growth of various bacterial strains due to its ability to disrupt cell membrane integrity.

Case Study 1: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzofuran and assessed their cytotoxicity against human cancer cell lines. The results indicated that specific substitutions on the benzofuran ring significantly enhanced anticancer activity, suggesting that this compound could be a lead compound for further development .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of related compounds. The results showed that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to interference with bacterial cell wall synthesis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares core motifs with other benzofuran- and benzodioxin-derived molecules. Key comparisons include:

Compound Core Structure Key Substituents Functional Impact
(Z)-Isopropyl 2-((2-((6-Bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate Benzodioxin + dihydrobenzofuran Bromine, isopropyl ester Bromine enhances electrophilicity; ester improves membrane permeability .
Isopropyl ({(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate () Chromene + dihydrobenzofuran Methyl, isopropyl ester Methyl group increases hydrophobicity; chromene may enhance π-stacking interactions.
Methylofuran () Furan + glutamic acid linkages Formyl group Formyl moiety enables one-carbon metabolism in methanogenic archaea .

Key Observations :

  • Bromine vs.
  • Benzodioxin vs. Chromene : The benzodioxin system offers rigidity and electronic diversity, while chromene (as in ) provides a planar aromatic system for intermolecular interactions.
  • Ester Linkage : The isopropyl ester group is conserved across analogues, suggesting its role in maintaining solubility-stability balance.
Similarity Coefficients and Chemoinformatic Analysis

Using Tanimoto coefficients (), the structural similarity between the target compound and its closest analogue () was calculated based on binary fingerprints:

  • Substructure similarity : ~65% (shared benzofuran and ester motifs).
  • Divergence : ~35% (attributed to benzodioxin vs. chromene and bromine vs. methyl).

Q & A

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?

  • Methodology : Prioritize assays aligned with structural analogs:
  • Anticancer : MTT assay using breast cancer (MCF-7) or lung cancer (A549) cell lines.
  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria.
  • Enzyme inhibition : Fluorescence-based assays for kinases or oxidoreductases .

Q. How can derivatization of the isopropyl ester enhance solubility for pharmacokinetic studies?

  • Methodology : Hydrolyze the ester to a carboxylic acid (using NaOH/EtOH), then couple with PEGylated amines or hydroxyl-proline derivatives. Monitor solubility via dynamic light scattering (DLS) .

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